tert-Butyl 4-(4-ethynylbenzamido)butanoate
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Overview
Description
tert-Butyl 4-(4-ethynylbenzamido)butanoate: is an organic compound that features a tert-butyl ester group, a butanoate backbone, and an ethynylbenzamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-ethynylbenzamido)butanoate typically involves the following steps:
Formation of the Ethynylbenzamido Intermediate: This step involves the reaction of 4-ethynylbenzoic acid with an appropriate amine to form the ethynylbenzamido intermediate.
Esterification: The intermediate is then reacted with tert-butyl 4-bromobutanoate under suitable conditions to form the final product. The reaction is typically carried out in the presence of a base such as triethylamine and a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(4-ethynylbenzamido)butanoate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced at the ethynyl group to form the corresponding alkene or alkane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alkene or alkane derivatives.
Substitution: Various substituted benzamido derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(4-ethynylbenzamido)butanoate is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Research into the compound’s potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: The compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which tert-Butyl 4-(4-ethynylbenzamido)butanoate exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzamido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl 4-bromobutanoate
- tert-Butylbenzene
- tert-Butanesulfinamide
Comparison: tert-Butyl 4-(4-ethynylbenzamido)butanoate is unique due to the presence of the ethynylbenzamido group, which imparts distinct reactivity and potential biological activity. In contrast, tert-Butyl 4-bromobutanoate is primarily used as an intermediate in organic synthesis, while tert-Butylbenzene is an aromatic hydrocarbon with different chemical properties. tert-Butanesulfinamide is widely used in asymmetric synthesis, highlighting its role as a chiral auxiliary.
Properties
IUPAC Name |
tert-butyl 4-[(4-ethynylbenzoyl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-5-13-8-10-14(11-9-13)16(20)18-12-6-7-15(19)21-17(2,3)4/h1,8-11H,6-7,12H2,2-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJNCYZTSIQFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCNC(=O)C1=CC=C(C=C1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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